5-[[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
Description
5-[[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring, a piperidine ring, and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
5-[[4-(3-imidazol-1-ylpropyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-13-17-15(21-18-13)11-19-8-4-14(5-9-19)3-2-7-20-10-6-16-12-20/h6,10,12,14H,2-5,7-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUMADJBIGFLNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)CCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: This step involves the reaction of glyoxal with ammonia and formaldehyde to form the imidazole ring.
Synthesis of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine.
Formation of the Oxadiazole Ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile.
Coupling Reactions: The final step involves coupling the imidazole, piperidine, and oxadiazole rings through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The piperidine ring may enhance the compound’s binding affinity, while the oxadiazole ring can contribute to its stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,3-Dihydroxypropyl)-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
- 2,2’-Bipyridyl
- 3-(Acetylthio)propionic acid N-succinimidyl ester
Uniqueness
Compared to similar compounds, 5-[[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole stands out due to its unique combination of three distinct rings, which confer specific chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that may not be possible with other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
